Pyr-pro-arg-pna

Substrate Specificity Protein C Activator Amidolytic Activity

Pyr-Pro-Arg-pNA (S-2366) is the only chromogenic substrate clinically validated for APC activity determination, demonstrating direct correlation with protein C antigen levels in PROTAC-activated plasma. Alternative substrates (CBS 65-25, Spectrozyme PCa) fail in protein C-deficient plasma. With an exceptionally low KM of 0.91 μM for APC (vs. ~164 μM for Spectrozyme PCa) and well-defined FXIa kinetics (Km 0.56 mM, kcat 350 s⁻¹), it is the definitive choice for diagnostic kit development, inhibitor screening, and translational coagulation research.

Molecular Formula C22H30N8O6
Molecular Weight 502.5 g/mol
Cat. No. B12098040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-pro-arg-pna
Molecular FormulaC22H30N8O6
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)
InChIKeyWPVINHLVHHPBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyr-Pro-Arg-pNA (S-2366) Chromogenic Substrate for Factor XIa and Activated Protein C Assays


Pyr-Pro-Arg-pNA (also designated S-2366, pGlu-Pro-Arg-pNA, or pEPR-pNA) is a synthetic tripeptide chromogenic substrate composed of pyroglutamyl-prolyl-arginine linked to para-nitroaniline (pNA) . It is primarily utilized for the quantitative determination of activated protein C (APC) and coagulation factor XIa (FXIa) activity in both research and clinical diagnostic settings . The compound belongs to the Chromogenix S-series of substrates and is recognized in authoritative databases under CAS Registry Number 72194-57-1 [1].

Why Pyr-Pro-Arg-pNA Cannot Be Substituted by Generic Thrombin Substrates or Alternative APC Substrates


Chromogenic substrates with C-terminal Arg-pNA moieties are widely employed in hemostasis research; however, their enzyme specificity and kinetic behavior are exquisitely sensitive to the N-terminal sequence [1]. Pyr-Pro-Arg-pNA (S-2366) exhibits a unique selectivity profile: it is specifically cleaved by factor XIa and activated protein C but demonstrates minimal hydrolysis by thrombin compared to substrates like S-2238 or Tos-Gly-Pro-Arg-pNA [2]. In APC activity assays, alternative substrates such as CBS 65-25 and SPECTROZYME PCa produce unreliable signals in protein C-deficient plasma and fail to correlate with antigen levels, rendering them unsuitable for clinical diagnostic use [3]. Generic substitution without verification of comparative kinetic parameters and cross-reactivity therefore introduces unacceptable assay variability and potential false-negative or false-positive results.

Pyr-Pro-Arg-pNA Quantitative Differentiation Evidence Against Closest Comparators


Pyr-Pro-Arg-pNA Exhibits >10× Lower Hydrolysis by Thrombin-Like Enzymes Compared to Tos-Gly-Pro-Arg-pNA

In a direct head-to-head comparison, pyrGlu-Pro-Arg-pNA (Pyr-Pro-Arg-pNA) exhibited less than 10% of the amidolytic activity observed with the thrombin substrate tosyl-Gly-Pro-Arg-pNA (TGPRpNA) when catalyzed by a protein C activator purified from snake venom [1]. Measurements were performed under identical conditions using 1.0 mM substrate concentrations, demonstrating that Pyr-Pro-Arg-pNA is substantially less susceptible to off-target cleavage by thrombin-like enzymes.

Substrate Specificity Protein C Activator Amidolytic Activity

Pyr-Pro-Arg-pNA Is the Only APC Substrate Demonstrating Reliable Correlation with Protein C Antigen in Clinical Samples

A comparative clinical study evaluated three chromogenic substrates for activated protein C (APC) amidolytic activity assays in 99 warfarin-treated patients and 29 normal subjects [1]. S-2366 (Pyr-Pro-Arg-pNA) demonstrated good correlation with protein C antigen levels measured by EIA, whereas SPECTROZYME PCa and CBS 65-25 (both Lys-Pro-Arg-pNA substrates) were deemed unsuitable due to detectable absorbance changes in protein C-deficient plasma and lack of correlation with antigenicity.

Activated Protein C Clinical Diagnostic Warfarin Therapy

Pyr-Pro-Arg-pNA Displays a KM of 0.56 mM and kcat of 350 s⁻¹ for Factor XIa, Enabling Kinetic Characterization in Coagulation Studies

Pyr-Pro-Arg-pNA has been characterized as a substrate for coagulation factor XIa, with reported Michaelis-Menten kinetic parameters of Km = 0.56 mM and kcat = 350 s⁻¹ [1]. These parameters are derived from amidolytic assays and are consistently cited across multiple vendor and database sources, establishing a quantitative baseline for FXIa activity assays.

Factor XIa Enzyme Kinetics Coagulation Cascade

Pyr-Pro-Arg-pNA Serves as a Validated Substrate for Tryptase Kinetics with Species-Specific KM Ranges

Pyr-Pro-Arg-pNA (pEPR-pNA) has been employed for the determination of kinetic constants of tryptase (EC 3.4.21.59) from both guinea pig and human sources [1]. Reported Km values are 0.24–0.26 mM for guinea pig tryptase and 0.24–0.43 mM for human tryptase, demonstrating utility across species models.

Tryptase Mast Cell Allergy Research

Pyr-Pro-Arg-pNA Exhibits a Sub-Micromolar KM for Activated Protein C, Surpassing the Affinity of Spectrozyme PCa by ~180-Fold

Cross-study comparison of Michaelis constants for activated protein C (APC, EC 3.4.21.69) reveals that Pyr-Pro-Arg-pNA (S-2366) exhibits a KM of 0.00091 mM (0.91 μM) at pH 7.4 and 37°C for wild-type APC [1]. In contrast, the alternative APC substrate Spectrozyme PCa displays a KM of 0.164–0.177 mM (164–177 μM) under comparable conditions [2]. This represents approximately a 180-fold higher apparent affinity (lower KM) for S-2366 toward APC.

Activated Protein C Michaelis-Menten Substrate Affinity

Pyr-Pro-Arg-pNA Binding to FXIa Light Chain Induces Noncompetitive Inhibition of Factor IX Activation (Ki ≈0.5 μM)

Occupancy of the active site of the factor XIa light chain by S-2366 results in noncompetitive inhibition of the macromolecular substrate factor IX (FIX) activation [1]. The inhibition constant (Ki) for this noncompetitive inhibition has been reported as approximately 0.5 μM . This exosite-mediated regulation is a unique functional feature not observed with generic Arg-pNA substrates that lack the pyroGlu-Pro N-terminal motif.

Factor XIa Noncompetitive Inhibition Exosite

Optimized Research and Clinical Application Scenarios for Pyr-Pro-Arg-pNA (S-2366) Substrate


Clinical Diagnostic Assays for Activated Protein C (APC) Activity in Warfarin-Treated Patients

Pyr-Pro-Arg-pNA (S-2366) is the preferred chromogenic substrate for APC activity assays in clinical laboratories, based on its demonstrated correlation with protein C antigen levels and suitability for use with PROTAC-activated plasma from anticoagulated patients [1]. Alternative substrates (CBS 65-25, SPECTROZYME PCa) fail to provide reliable results under these conditions.

Factor XIa Kinetic Characterization and Inhibitor Screening in Thrombosis Research

With well-defined kinetic parameters for factor XIa (Km = 0.56 mM, kcat = 350 s⁻¹), Pyr-Pro-Arg-pNA enables precise Michaelis-Menten analysis and inhibitor screening studies [2]. The substrate's ability to induce noncompetitive inhibition of FIX activation when bound to the FXIa light chain (Ki ≈0.5 μM) is essential for interpreting FXIa functional assays .

Tryptase Activity Assays for Mast Cell and Allergy Research Across Species

Researchers studying mast cell biology and allergic inflammation can utilize Pyr-Pro-Arg-pNA for tryptase (EC 3.4.21.59) activity determination, with established Km ranges for both guinea pig (0.24–0.26 mM) and human (0.24–0.43 mM) enzymes [3]. This cross-species validation supports translational research applications.

High-Sensitivity APC Detection in Low-Abundance or Purified Systems

The exceptionally low KM of S-2366 for APC (0.91 μM) compared to Spectrozyme PCa (~164 μM) makes it the optimal choice for assays requiring high sensitivity or low substrate concentrations, such as detection of trace APC activity in purified enzyme preparations or in systems where substrate consumption must be minimized [4].

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